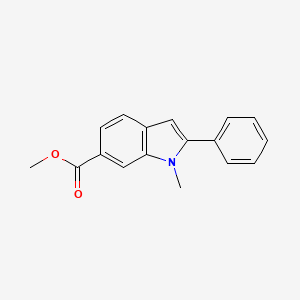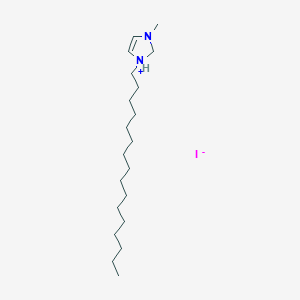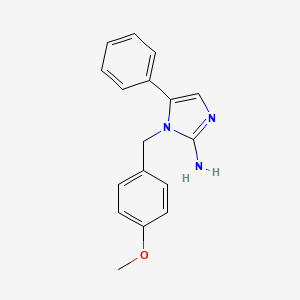
Methyl 1-methyl-2-phenyl-1H-indole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-methyl-2-phenyl-1H-indole-6-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. This compound is characterized by a methyl group at the 1-position, a phenyl group at the 2-position, and a carboxylate group at the 6-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-2-phenyl-1H-indole-6-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Substitution Reactions: The introduction of the methyl and phenyl groups can be achieved through substitution reactions. For example, methylation can be performed using methyl iodide (MeI) in the presence of a base like potassium carbonate (K2CO3).
Carboxylation: The carboxylate group can be introduced through carboxylation reactions, such as the reaction of the indole derivative with carbon dioxide (CO2) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Large-scale production may utilize continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-2-phenyl-1H-indole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted indoles.
Scientific Research Applications
Methyl 1-methyl-2-phenyl-1H-indole-6-carboxylate has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 1-methyl-2-phenyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-phenylindole: Lacks the carboxylate group at the 6-position.
Methyl indole-6-carboxylate: Lacks the methyl and phenyl groups at the 1- and 2-positions, respectively.
2-Phenylindole: Lacks the methyl group at the 1-position and the carboxylate group at the 6-position.
Uniqueness
Methyl 1-methyl-2-phenyl-1H-indole-6-carboxylate is unique due to the specific combination of substituents on the indole ring, which may confer distinct chemical and biological properties compared to other indole derivatives.
Properties
CAS No. |
857380-28-0 |
|---|---|
Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
methyl 1-methyl-2-phenylindole-6-carboxylate |
InChI |
InChI=1S/C17H15NO2/c1-18-15(12-6-4-3-5-7-12)10-13-8-9-14(11-16(13)18)17(19)20-2/h3-11H,1-2H3 |
InChI Key |
ALNQBZUKHQQABL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2)C(=O)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2-Fluoroethoxy)ethyl]-2-nitro-1H-imidazole](/img/structure/B14190779.png)

![4-{[2-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine](/img/structure/B14190795.png)
![N-[2-(2-Ethoxyethoxy)phenyl]thieno[2,3-D]pyrimidin-4-amine](/img/structure/B14190803.png)

![2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-ethoxyphenol](/img/structure/B14190819.png)
![2-Methyl-2-[(prop-2-en-1-yl)amino]-1-(pyrrolidin-1-yl)pent-4-en-1-one](/img/structure/B14190832.png)

![2-Nitro-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14190844.png)
![1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-2-(phenylmethyl)-](/img/structure/B14190846.png)
![N-Methyl-N'-(4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)urea](/img/structure/B14190848.png)
![5-Bromo-5'-{[4-(methylsulfanyl)phenyl]ethynyl}-2,2'-bipyridine](/img/structure/B14190852.png)

![4-[(3-Phenylpropyl)sulfamoyl]benzoic acid](/img/structure/B14190862.png)
